Cas no 57790-52-0 (9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester)

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester structure
57790-52-0 structure
Product name:9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester
CAS No:57790-52-0
MF:C28H39NO6
Molecular Weight:485.61200
CID:947559
PubChem ID:23424546

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester 化学的及び物理的性質

名前と識別子

    • 9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester
    • (4-acetamidophenyl) 7-[(2R)-3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoate
    • Prostaglandin E2 p-acetamidophenyl ester
    • PGE2 p-acetamidophenyl ester
    • 9-Oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid,(4-acetylamino)phenyl ester
    • PD021143
    • SR-01000946420-1
    • HMS3648F15
    • (4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
    • SCHEMBL23352831
    • DB-229008
    • SR-01000946420
    • 57790-52-0
    • 4-Acetamidophenyl (5z,11alpha,13e,15s)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate
    • インチ: InChI=1S/C28H39NO6/c1-3-4-7-10-22(31)15-18-25-24(26(32)19-27(25)33)11-8-5-6-9-12-28(34)35-23-16-13-21(14-17-23)29-20(2)30/h5,8,13-18,22,24-25,27,31,33H,3-4,6-7,9-12,19H2,1-2H3,(H,29,30)/b8-5-,18-15+/t22-,24+,25+,27+/m0/s1
    • InChIKey: CNFZDRIMILJQQC-WLGUUIINSA-N
    • SMILES: CCCCC[C@H](O)/C=C/[C@@H]1[C@H](C(C[C@H]1O)=O)C/C=C\CCCC(OC2=CC=C(NC(C)=O)C=C2)=O

計算された属性

  • 精确分子量: 485.27800
  • 同位素质量: 485.27773796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 35
  • 回転可能化学結合数: 16
  • 複雑さ: 725
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 2
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 113Ų

じっけんとくせい

  • PSA: 112.93000
  • LogP: 4.80350

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73672-1mg
Prostaglandin E2 p-acetamidophenyl ester
57790-52-0 98%
1mg
¥634.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73672-5mg
Prostaglandin E2 p-acetamidophenyl ester
57790-52-0 98%
5mg
¥2571.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-205451-1mg
Prostaglandin E2 p-acetamidophenyl ester,
57790-52-0 >98%
1mg
¥632.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-205451A-5mg
Prostaglandin E2 p-acetamidophenyl ester,
57790-52-0 >98%
5mg
¥2850.00 2023-09-05
A2B Chem LLC
AG67977-5mg
9-OXO-11ALPHA,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER
57790-52-0 ≥98%
5mg
$208.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-205451-1 mg
Prostaglandin E2 p-acetamidophenyl ester,
57790-52-0 >98%
1mg
¥632.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-205451A-5 mg
Prostaglandin E2 p-acetamidophenyl ester,
57790-52-0 >98%
5mg
¥2,850.00 2023-07-10
1PlusChem
1P00EC15-5mg
9-OXO-11ALPHA,15S-DIHYDROXY-PROSTA-5Z,13E-DIEN-1-OIC ACID, (4-ACETYLAMINO) PHENYL ESTER
57790-52-0 ≥98%
5mg
$197.00 2025-02-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73672-10mg
Prostaglandin E2 p-acetamidophenyl ester
57790-52-0 98%
10mg
¥4572.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912577-1mg
Prostaglandin E2 p-acetamidophenyl ester (PGE2 p-acetamidophenyl ester)
57790-52-0 98%
1mg
¥1,062.00 2022-09-01

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester 関連文献

9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl esterに関する追加情報

Professional Introduction to Compound with CAS No. 57790-52-0 and Product Name: 9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester

The compound with the CAS number 57790-52-0 and the product name 9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester represents a significant advancement in the field of bioactive molecular research. This compound belongs to the class of prostaglandin derivatives, which are well-known for their diverse pharmacological properties. The unique structural configuration of this molecule, characterized by its 9-oxo and 11alpha,15s-dihydroxy functional groups, alongside the presence of a (4-acetylamino) phenyl ester moiety, positions it as a promising candidate for further investigation in medicinal chemistry and pharmacology.

Recent studies have highlighted the potential of prostaglandin analogs in modulating inflammatory responses and immune function. The specific arrangement of hydroxyl and keto groups in 9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid contributes to its ability to interact with various biological targets. Notably, the (4-acetylamino) phenyl ester component introduces an additional layer of chemical functionality that may enhance solubility and bioavailability, making it more amenable for therapeutic applications. This compound has garnered attention for its potential role in developing novel treatments for chronic inflammatory conditions.

In the realm of drug discovery, the synthesis and characterization of this compound exemplify the importance of structural diversity in achieving desired pharmacological effects. The presence of multiple stereocenters in its molecular framework allows for the exploration of enantiomeric and diastereomeric relationships, which can significantly influence biological activity. Researchers have been particularly interested in how modifications at the 9-oxo position and the (4-acetylamino) phenyl ester group can be leveraged to optimize potency and selectivity. Preliminary computational studies suggest that these structural features may facilitate binding to specific enzymes and receptors involved in pro-inflammatory pathways.

The significance of this compound is further underscored by its potential applications in preclinical research. Prostaglandin derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The unique chemical profile of 9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester makes it an attractive scaffold for designing molecules that can selectively target these pathways without eliciting off-target effects. This is particularly relevant in the context of chronic diseases where long-term treatment with potent yet selective agents is essential.

Advances in synthetic methodologies have enabled the efficient preparation of complex prostaglandin analogs like this one. Techniques such as stereoselective synthesis and enzymatic modification have been employed to introduce the necessary functional groups while maintaining high purity standards. The development of robust synthetic routes not only facilitates laboratory-scale production but also paves the way for large-scale manufacturing if clinical trials prove successful. This compound serves as a testament to the growing capabilities in medicinal chemistry to design molecules with tailored biological properties.

The potential therapeutic applications of this compound extend beyond inflammation management. Emerging evidence suggests that prostaglandin derivatives may play a role in modulating cellular proliferation and differentiation processes. The (4-acetylamino) phenyl ester moiety could be particularly important in influencing these processes by interacting with cell surface receptors or intracellular signaling cascades. Further investigation into its mechanism of action will be crucial in determining its full therapeutic potential.

Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating findings from compounds like this into viable therapeutic options. Preclinical studies are underway to evaluate its efficacy and safety profile across various disease models. These studies will provide critical insights into dosing regimens, potential side effects, and long-term effects before human trials can commence. The regulatory landscape also plays a pivotal role in ensuring that such compounds meet stringent safety standards before reaching patients.

The chemical diversity inherent in prostaglandin derivatives offers a rich ground for innovation in drug development. By systematically modifying key structural elements such as hydroxyl groups or ester functionalities, 9-oxo-11alpha,15s-dihydroxy-prosta-5z,13e-dien-1-oic acid, (4-acetylamino) phenyl ester exemplifies how small changes can lead to significant differences in biological activity. This underscores the need for interdisciplinary approaches that combine expertise from organic chemistry, pharmacology, immunology, and bioinformatics to fully harness the therapeutic potential of these molecules.

Future directions in research may involve exploring derivative compounds that retain key pharmacophoric features while incorporating additional modifications aimed at improving pharmacokinetic properties or targeting specific disease pathways more effectively. Advances in high-throughput screening technologies will also accelerate the identification of novel analogs with enhanced biological activity. The continued study of compounds like this will contribute valuable knowledge to both fundamental science and applied medicine.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd